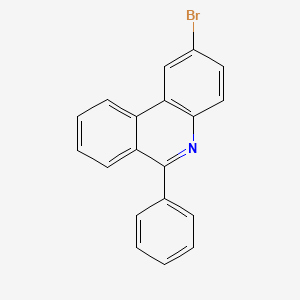

2-Bromo-6-phenylphenanthridine

Description

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

6327-63-5 |

|---|---|

Formule moléculaire |

C19H12BrN |

Poids moléculaire |

334.2 g/mol |

Nom IUPAC |

2-bromo-6-phenylphenanthridine |

InChI |

InChI=1S/C19H12BrN/c20-14-10-11-18-17(12-14)15-8-4-5-9-16(15)19(21-18)13-6-2-1-3-7-13/h1-12H |

Clé InChI |

KYHWYUDFAZLSKD-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C4=CC=CC=C42 |

Origine du produit |

United States |

Reaction Mechanisms and Mechanistic Investigations of 2 Bromo 6 Phenylphenanthridine Transformations

Elucidation of Catalytic Cycles in Transition Metal-Mediated Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are fundamental to the synthesis of the biaryl backbone of 2-Bromo-6-phenylphenanthridine. The Suzuki-Miyaura coupling is a particularly relevant and widely employed method for this purpose. The catalytic cycle for the formation of the precursor to this compound, likely a substituted 2-aminobiphenyl (B1664054) derivative, generally proceeds through a well-established sequence of elementary steps involving a palladium catalyst.

The subsequent step is transmetalation , where the organic moiety from an organoboron reagent, such as a phenylboronic acid, is transferred to the palladium(II) complex. organicreactions.orgnih.gov This process is typically facilitated by a base, which activates the organoboron species to form a more nucleophilic "ate" complex. rsc.org Low-temperature NMR studies have been instrumental in identifying pre-transmetalation intermediates, which involve linkages between palladium, oxygen, and boron. nih.gov

Finally, the newly formed diorganopalladium(II) complex undergoes reductive elimination , wherein the two organic ligands couple to form the desired biaryl C-C bond, and the palladium catalyst is regenerated in its catalytically active palladium(0) state, thus completing the cycle. mdpi.comresearchgate.net

A plausible catalytic cycle for a Suzuki-Miyaura coupling to form a precursor to this compound is depicted below:

| Step | Description | Intermediate |

| A | Oxidative Addition | A Pd(0) complex reacts with the aryl bromide to form a Pd(II) intermediate. |

| B | Transmetalation | The phenyl group from the phenylboronic acid (activated by a base) replaces the bromide on the Pd(II) complex. |

| C | Reductive Elimination | The two aryl groups on the Pd(II) complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst. |

This table represents a generalized catalytic cycle for the Suzuki-Miyaura reaction.

Following the formation of the substituted biaryl precursor, an intramolecular cyclization, often also palladium-catalyzed, can lead to the phenanthridine (B189435) core. This can involve C-H activation or condensation reactions. scribd.com

Radical Intermediates and Propagation Pathways in Phenanthridine Synthesis

Radical-mediated reactions offer an alternative and powerful strategy for the synthesis of the phenanthridine skeleton. These reactions proceed through highly reactive radical intermediates and are characterized by chain reaction mechanisms consisting of initiation, propagation, and termination steps. chemrxiv.orgwikipedia.orgrsc.org

Initiation involves the generation of a radical species, which can be achieved through various methods, including the use of radical initiators, photolysis, or electrochemical methods. rsc.orgwikipedia.orgbeilstein-journals.org For instance, the homolytic cleavage of a weak bond in an initiator like dibenzoyl peroxide can generate initial radicals.

The propagation phase consists of a series of steps where a radical reacts with a stable molecule to generate a new radical, which then continues the chain. In the context of phenanthridine synthesis, a common pathway involves the intramolecular homolytic aromatic substitution (SHAr). mdpi.comlibretexts.org This can be envisioned to start from a precursor such as an N-aryl-2-bromobenzamide. A radical initiator would abstract a hydrogen atom or an electron to generate an aryl radical on the benzamide (B126) portion. This radical can then attack the adjacent phenyl ring in an intramolecular fashion to form a new C-C bond and a cyclohexadienyl radical intermediate. Subsequent rearomatization, often through the loss of a hydrogen atom, yields the cyclized product.

Another important radical pathway involves the formation of iminyl radicals from precursors like oxime esters. organicreactions.orgnih.gov Homolytic cleavage of the N-O bond, often induced by heat or light, generates an iminyl radical. This radical can then undergo intramolecular cyclization onto an adjacent aromatic ring to form the phenanthridine core. organicreactions.org

The key propagation steps in a hypothetical radical cyclization to form a phenanthridine are outlined below:

| Step | Description |

| 1. Radical Generation | An aryl or iminyl radical is formed from a suitable precursor. |

| 2. Intramolecular Cyclization | The radical attacks an adjacent aromatic ring, forming a new C-C or C-N bond and a new radical intermediate. |

| 3. Rearomatization | The intermediate radical is quenched, often by hydrogen atom abstraction, to restore aromaticity and propagate the radical chain. |

Termination steps involve the combination of two radical species, which effectively removes radicals from the reaction and terminates the chain reaction. wikipedia.orgpharmacy180.com

Photochemical Reaction Pathways and Isomerization Dynamics in Oxidative Photocyclization

Photochemical reactions provide a unique and powerful method for the synthesis of phenanthridines, often proceeding through excited state intermediates that are inaccessible under thermal conditions. The most relevant photochemical pathway is the oxidative photocyclization, which is analogous to the well-known Mallory reaction for the synthesis of phenanthrenes from stilbenes. beilstein-journals.orgmdpi.com

The process typically begins with the photoexcitation of a stilbene-like precursor, such as a 1,2-diarylethylene derivative, using UV light. This leads to the formation of an electronically excited state. researchgate.net A key dynamic in this process is the E/Z (or cis/trans) photoisomerization of the double bond. While both isomers can be excited, only the Z-isomer has the appropriate geometry to undergo the subsequent intramolecular cyclization. mdpi.com Therefore, the reaction mixture often reaches a photostationary state of E and Z isomers.

The excited Z-isomer can then undergo a 6π-electrocyclization to form a transient dihydrophenanthridine intermediate. beilstein-journals.orgmdpi.com This cyclization is a concerted pericyclic reaction that is governed by the Woodward-Hoffmann rules. The dihydrophenanthridine intermediate is typically unstable and can revert to the starting stilbene (B7821643) derivative.

A simplified representation of the photochemical pathway is as follows:

| Step | Description |

| 1. Photoexcitation and Isomerization | The E-isomer of the precursor absorbs a photon and isomerizes to the Z-isomer via an excited state. |

| 2. Photocyclization | The excited Z-isomer undergoes a 6π-electrocyclization to form a dihydrophenanthridine intermediate. |

| 3. Oxidation | The dihydrophenanthridine intermediate is oxidized by an external agent (e.g., I2, O2) to the final phenanthridine product. |

Factors Governing Regioselectivity and Stereoselectivity in Phenanthridine Formation

The control of regioselectivity and stereoselectivity is paramount in the synthesis of complex molecules like this compound. These factors determine the precise spatial arrangement of atoms in the final product and are influenced by a combination of electronic and steric effects of the substituents and the reaction conditions.

Regioselectivity refers to the preference for bond formation at one position over another. In the context of phenanthridine synthesis, this is particularly relevant during the cyclization step. For instance, in the Mallory photocyclization of substituted stilbene precursors, the position of the substituents on the aromatic rings directs the cyclization. Generally, cyclization occurs at an unsubstituted ortho position. For meta-substituted stilbenes, mixtures of 2- and 4-substituted phenanthrenes are often observed. nih.gov "Blocking groups" can be strategically employed to direct the photocyclization to a specific position. mdpi.com In transition metal-catalyzed reactions, the regioselectivity can be controlled by the use of directing groups, which coordinate to the metal center and guide the C-H activation or cross-coupling to a specific site. beilstein-journals.orgchemrxiv.org

Stereoselectivity is the preferential formation of one stereoisomer over another. While this compound itself is achiral, the introduction of chiral centers or the presence of atropisomerism in more complex derivatives necessitates stereoselective synthetic methods. Recent advances have demonstrated the enantioselective synthesis of phenanthridinone derivatives bearing all-carbon quaternary stereocenters through a Birch-Heck sequence. mdpi.com The stereochemical outcome of such reactions is often dictated by the chiral catalyst or auxiliary used. organicreactions.orgrsc.org For example, a one-pot, two-step aza-Michael/Michael/Michael process has been developed for the diastereospecific and highly enantioselective construction of C6a,C10a-cis-hydrophenanthridines. nih.gov The inherent twist angle in substituted biphenyl (B1667301) precursors can also lead to atropisomerism, a form of axial chirality, which is a key consideration in the stereoselective synthesis of certain biphenyl-containing compounds. rsc.org

Key factors influencing selectivity include:

| Factor | Influence on Regioselectivity | Influence on Stereoselectivity |

| Electronic Effects of Substituents | Directing group effects in electrophilic aromatic substitution and radical additions. | Can influence the facial selectivity of attack on prochiral centers. |

| Steric Hindrance | Favors reaction at less hindered positions. | Can lead to diastereoselectivity by favoring the approach of reagents from the less hindered face. |

| Catalyst/Reagent Control | Ligands on a metal catalyst can direct the reaction to a specific site. | Chiral catalysts or reagents can induce enantioselectivity. |

| Reaction Conditions | Temperature and solvent can influence the distribution of regioisomers. | Can affect the diastereomeric or enantiomeric ratio of the products. |

Influence of Substituents on Reaction Kinetics and Selectivity

The nature and position of substituents on the reacting molecules can have a profound impact on both the rate (kinetics) and the outcome (selectivity) of the reactions leading to this compound. These effects can be broadly categorized as electronic and steric.

Electronic Effects: Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can significantly alter the electron density of the aromatic rings and reacting functional groups, thereby influencing the rates of key reaction steps. For instance, in palladium-catalyzed cross-coupling reactions, the electronic nature of the substituents on the aryl halide can affect the rate of oxidative addition. nih.gov In the oxidative photocyclization of aromatic Schiff bases to form phenanthridines, it has been observed that imines with electron-withdrawing substituents react an order of magnitude faster than those with electron-donating groups. mdpi.com This relationship can often be quantified using Hammett plots, which correlate reaction rates with substituent constants (σ). rsc.orgscribd.compharmacy180.com A linear Hammett plot suggests that the electronic effects of the substituents have a consistent influence on the rate-determining step of the reaction.

The quantum yield of photocyclization reactions is also sensitive to substituent effects. Electron-donating groups can sometimes lead to non-radiative decay pathways of the excited state, which can decrease the efficiency of the desired photochemical transformation. nih.gov

Steric Effects: The size of the substituents can also play a crucial role. Bulky groups can hinder the approach of reagents or the catalyst to the reaction center, thereby slowing down the reaction rate. In palladium-catalyzed C-H activation reactions for the synthesis of phenanthridinones, steric hindrance has a noticeable effect on the cyclization reaction. nih.gov Furthermore, steric interactions can influence the regioselectivity of a reaction by favoring attack at the less sterically encumbered position. beilstein-journals.org

The interplay of electronic and steric effects of the bromo and phenyl substituents in the precursors to this compound would be critical in determining the efficiency and selectivity of its synthesis.

Spectroscopic and Structural Characterization Methodologies for 2 Bromo 6 Phenylphenanthridine

Vibrational Spectroscopy Applications (FTIR)

Fourier-transform infrared (FTIR) spectroscopy is a critical technique for identifying the functional groups and vibrational modes within a molecule. For 2-bromo-6-phenylphenanthridine, the FTIR spectrum would be expected to exhibit characteristic absorption bands corresponding to the vibrations of its constituent parts.

Key expected vibrational modes would include:

Aromatic C-H stretching: Typically observed in the region of 3100-3000 cm⁻¹.

Aromatic C=C stretching: Multiple bands would be expected between 1600 cm⁻¹ and 1450 cm⁻¹, characteristic of the phenyl and phenanthridine (B189435) ring systems.

C-N stretching: Vibrations associated with the heterocyclic phenanthridine ring would appear in the fingerprint region.

C-Br stretching: A band in the lower frequency region of the spectrum, typically below 800 cm⁻¹, would indicate the presence of the carbon-bromine bond.

Analysis of the precise positions and intensities of these bands would provide a vibrational fingerprint of the molecule, confirming the integrity of the aromatic and heterocyclic structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, Variable Temperature NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would provide information on the number of different types of protons, their chemical environments, and their connectivity. The aromatic protons on the phenanthridine and phenyl rings would resonate in the downfield region, typically between 7.0 and 9.0 ppm. The integration of the signals would correspond to the number of protons in each environment, and the coupling patterns (splitting of signals) would reveal the adjacency of protons on the rings.

Variable Temperature NMR: This technique could be employed to study any dynamic processes, such as restricted rotation around the single bond connecting the phenyl group to the phenanthridine core. Changes in the NMR spectrum as a function of temperature could provide insights into the energy barriers of such conformational changes.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, thereby confirming the molecular weight and offering clues about its structure. For this compound, high-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, which should correspond to the calculated value for C₁₉H₁₂BrN. The isotopic pattern of the molecular ion peak would be particularly informative, showing the characteristic M and M+2 peaks in an approximate 1:1 ratio, which is indicative of the presence of a single bromine atom. Analysis of the fragmentation pattern could help to confirm the connectivity of the phenyl and bromo substituents on the phenanthridine skeleton.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Stationary and Time-Resolved Photoluminescence)

These techniques are used to investigate the electronic transitions and photophysical properties of a molecule.

UV-Vis Absorption Spectroscopy: The UV-Vis spectrum of this compound in a suitable solvent would reveal the wavelengths at which the molecule absorbs light, corresponding to electronic transitions between different molecular orbitals. The spectrum would likely be characterized by intense absorption bands in the UV region, arising from π-π* transitions within the extended aromatic system of the phenanthridine and phenyl rings.

Stationary and Time-Resolved Photoluminescence: If the molecule is fluorescent, photoluminescence spectroscopy would be used to study its emission properties. The emission spectrum would show the wavelength distribution of the emitted light after excitation at a specific wavelength. The fluorescence quantum yield and lifetime, measured using time-resolved techniques, would provide quantitative information about the efficiency and dynamics of the emission process. These properties are often influenced by the nature and position of substituents on the phenanthridine core.

Electrochemical Analysis (Cyclic Voltammetry)

Cyclic voltammetry is an electrochemical technique used to study the redox properties of a molecule. By measuring the current response to a sweeping potential, the oxidation and reduction potentials of this compound can be determined. This information is crucial for understanding its electronic structure, particularly the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). These parameters are vital for assessing the potential of the compound in electronic applications such as organic light-emitting diodes (OLEDs) or solar cells.

Advanced Spectroscopic Techniques (EPR Spectroscopy, Fluorescence-Detected Infrared Spectroscopy)

EPR Spectroscopy: Electron Paramagnetic Resonance (EPR) spectroscopy is a technique used to study species with unpaired electrons. For the diamagnetic this compound in its ground state, this technique would not be applicable. However, it could be used to study any radical ions of the compound that might be generated through chemical or electrochemical oxidation or reduction.

Fluorescence-Detected Infrared Spectroscopy: This is a highly sensitive technique that combines the structural information of infrared spectroscopy with the sensitivity of fluorescence detection. While not a standard characterization method, it could be employed in specialized studies to probe the vibrational modes of the molecule in very low concentrations or at interfaces.

Computational Chemistry and Theoretical Studies of 2 Bromo 6 Phenylphenanthridine

Electronic Structure Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the condensed phases. DFT is a popular method for calculating the electronic properties of molecules due to its balance of accuracy and computational cost.

Orbital Energies and Energy Gap Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic properties and reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that provides insights into the chemical reactivity, kinetic stability, and optical properties of a molecule. A smaller gap generally implies higher reactivity and easier electronic excitation.

While direct calculations for 2-Bromo-6-phenylphenanthridine are not available, a DFT study on a series of phenanthrene and phenanthroline derivatives provides valuable insights into how substituents affect these electronic parameters. researchgate.net For instance, the HOMO-LUMO gap in related aromatic systems can be tuned by the introduction of different functional groups. researchgate.net Furthermore, a study on 6-bromo-2-(4-bromo-phenyl)imidazo[1,2-a]pyridine, a compound with some structural similarities, reported a HOMO-LUMO gap of 4.343 eV, indicating significant electronic stability. pmf.unsa.ba Based on these related systems, it can be inferred that this compound would possess a significant HOMO-LUMO gap, characteristic of a stable aromatic system. The phenyl and bromo substituents would further modulate the precise energy levels of the frontier orbitals.

Table 1: Representative HOMO-LUMO Energy Gaps of Related Aromatic Compounds

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Theophylline | - | - | 5.14 |

| Theobromine | - | - | 5.13 |

| Caffeine | - | - | 5.12 |

Note: The data in this table is derived from studies on related compounds to provide a comparative context for the electronic properties of this compound. pmf.unsa.ba

Ground and Excited State Property Prediction (e.g., Time-Dependent DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the excited-state properties of molecules, such as electronic transition energies and oscillator strengths, which are related to UV-Vis absorption spectra. syr.edursc.orgrsc.orgresearchgate.net This method allows for the prediction and interpretation of the electronic absorption and emission spectra of compounds.

For phenanthridine (B189435) derivatives, TD-DFT calculations have been employed to understand their photophysical properties. researchgate.net These studies show that the electronic transitions are typically of a π → π* nature, localized on the aromatic framework. The position and intensity of the absorption bands are sensitive to the nature and position of substituents on the phenanthridine core. For this compound, it is expected that the lowest energy absorption bands would correspond to π → π* transitions. The bromo and phenyl groups would likely induce bathochromic (red) shifts in the absorption maxima compared to the parent phenanthridine molecule due to the extension of the conjugated π-system and the heavy atom effect of bromine.

Molecular Geometry Optimization and Conformational Analysis

Molecular geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. nobelprize.org

For this compound, a key conformational feature would be the dihedral angle between the phenyl group at the 6-position and the phenanthridine core. Due to steric hindrance between the hydrogen atoms on the phenyl ring and the phenanthridine system, it is highly probable that the two aromatic systems are not coplanar in the lowest energy conformation. The exact dihedral angle would be a balance between the stabilizing effect of π-conjugation (favoring planarity) and the destabilizing steric repulsion.

While a specific conformational analysis for this compound is not available, studies on other substituted biaryl systems have shown that such non-planar conformations are common. researchgate.net The planarity of the molecule can significantly influence its electronic and photophysical properties, as well as its packing in the solid state.

Reaction Pathway Modeling and Transition State Characterization

Reaction pathway modeling is a computational technique used to study the mechanism of chemical reactions. It involves identifying the transition state(s) and intermediate(s) that connect the reactants and products on the potential energy surface. This provides valuable information about the feasibility and kinetics of a reaction.

Various synthetic routes to phenanthridine and its derivatives have been developed, including those involving radical cyclizations and transition-metal-catalyzed reactions. nih.govresearchgate.net Computational modeling of these reaction pathways could elucidate the detailed mechanism, identify the rate-determining step, and explain the observed regioselectivity. For the synthesis of this compound, theoretical modeling could be used to compare different synthetic strategies and optimize reaction conditions. For example, in a Suzuki coupling-based synthesis, DFT calculations could model the oxidative addition, transmetalation, and reductive elimination steps to provide a deeper understanding of the catalytic cycle. researchgate.net

Intermolecular Interaction Studies (e.g., π-π stacking, hydrogen bonding)

Intermolecular interactions are the forces that exist between molecules and are crucial in determining the properties of materials in the condensed phase, including their crystal packing, solubility, and melting point. For aromatic molecules like this compound, π-π stacking interactions are a significant type of non-covalent interaction.

In the solid state, it is expected that the planar phenanthridine cores would stack in an offset or slipped-parallel fashion to minimize electrostatic repulsion. The presence of the phenyl group could lead to additional π-stacking interactions. Furthermore, the bromine atom can participate in various intermolecular interactions, including halogen bonding (C-Br···N or C-Br···O), C-H···Br hydrogen bonds, and Br···Br contacts. mdpi.comnih.govresearchgate.netmdpi.com Studies on other brominated aromatic compounds have shown that these interactions can play a significant role in directing the crystal packing. mdpi.comnih.govresearchgate.netmdpi.com For example, in the crystal structure of 1,4-dibromo-2,5-bis(2-phenylethoxy)benzene, C–Br...π(arene) interactions are dominant. mdpi.com In contrast, the packing in a related compound is governed by a combination of C–H...Br hydrogen bonds, Br...Br interactions, and arene-arene π-stacking. mdpi.com

Crystal Space Topology Analysis (e.g., Voronoi-Dirichlet Tessellation)

Crystal space topology analysis provides a quantitative way to describe the packing of molecules in a crystal and to analyze the nature and significance of intermolecular contacts. The Voronoi-Dirichlet tessellation method partitions the crystal space into polyhedra, where each polyhedron encloses a single molecule. nih.govsemanticscholar.orgresearchgate.net The faces of these polyhedra correspond to intermolecular contacts, and the area of a face is proportional to the strength of the corresponding interaction.

Advanced Applications and Material Science Contributions of Phenanthridine Derivatives

Development of Organic Functional Materials

Phenanthridine (B189435) derivatives are integral to the creation of novel organic functional materials. The inherent photoluminescent and electronic properties of the phenanthridine core make it an attractive candidate for applications in optoelectronics and photonics. The compound 2-Bromo-6-phenylphenanthridine serves as a versatile precursor for more complex molecular and macromolecular structures.

The presence of a bromine atom at the 2-position provides a reactive site for various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. These synthetic methodologies allow for the covalent linking of the phenanthridine unit to other functional moieties, leading to the construction of:

Conjugated Polymers: Incorporating the phenanthridine unit into a polymer backbone can enhance charge transport properties and luminescence.

Dendrimers: Building dendritic structures with a phenanthridine core can create materials with unique energy transfer and light-harvesting capabilities.

Small Molecules for Organic Electronics: The bromo-functionalization is a key step in synthesizing complex molecules used in various electronic devices.

The 6-phenyl group influences the molecule's solubility, solid-state packing, and electronic properties, which are critical factors in the performance of organic materials. The ability to systematically modify the phenanthridine scaffold through reactions at the bromo position makes it a powerful tool for materials scientists seeking to develop next-generation organic functional materials. researchgate.netdur.ac.uk

Optoelectronic Device Components

The unique photophysical properties of phenanthridine derivatives make them highly suitable for use in various components of optoelectronic devices.

While π-conjugated systems like phenanthridine are fundamentally interesting for semiconductor applications, the primary role of this compound in this area is as a synthetic intermediate rather than as a standalone active layer material. Organic thin-film transistors (OTFTs) rely on organic semiconductors that exhibit high charge-carrier mobility. researchgate.net The design of high-performance semiconductor materials often involves large, planar aromatic systems with strong intermolecular π-π stacking to facilitate efficient charge transport. researchgate.netrsc.org Although the phenanthridine core possesses a suitable aromatic structure, derivatives of this compound are more commonly used to build ligands for organometallic complexes that serve other functions within optoelectronic devices.

One of the most significant applications of this compound is as a precursor for the synthesis of highly efficient phosphorescent emitters for Organic Light-Emitting Diodes (OLEDs). researchgate.net Specifically, it is used to create cyclometalating ligands for heavy metal complexes, most notably iridium(III). The resulting 6-phenylphenanthridine (B3050595) ligand, when coordinated to an iridium center, forms complexes that are exceptionally efficient red-light emitters. unimi.it

The extended π-system of the phenylphenanthridine ligand is crucial for achieving emission in the red region of the visible spectrum. unimi.it These iridium complexes can harvest both singlet and triplet excitons, leading to theoretical internal quantum efficiencies of up to 100%, a significant advantage over purely fluorescent emitters. mdpi.com

Below is a table summarizing the photophysical properties of representative iridium(III) complexes incorporating 6-phenylphenanthridine derivatives as the cyclometalating (C^N) ligand.

| Complex Feature | Emission Max (λmax) | Quantum Yield (QYdeg) | Lifetime (τdeg) | Reference |

| Pyridyl-triazole Ancillary Ligand | 650 nm | 11.6% | 1.43 µs | unimi.it |

| Pyridyl-pyrazole Ancillary Ligand | 660 nm | 12.1% | 1.45 µs | unimi.it |

This table presents data for iridium complexes featuring 6-phenylphenanthridine derivatives to illustrate the typical performance of such materials.

The rigid, conjugated structure of the phenanthridine framework is a feature often sought in the design of chromophores. However, the documented research on this compound primarily focuses on its application in luminescent materials for OLEDs. While the development of molecular switches and chromic systems based on phenanthridine is an area of scientific interest, the specific use of this compound in photochromic or thermochromic applications is not extensively reported in current literature. Its main contribution remains as a building block for stable, high-performance emitters.

Ligands in Coordination Chemistry

The nitrogen atom embedded within the aromatic system of phenanthridine makes it an excellent N-donor ligand for coordinating with metal centers. researchgate.net This ability is fundamental to its use in creating a wide array of metal complexes with diverse applications, from catalysis to materials science.

The synthesis of iridium(III) complexes utilizing ligands derived from this compound is a well-established route to high-performance phosphorescent emitters. The 6-phenylphenanthridine moiety functions as a cyclometalating (C^N) ligand, forming a strong bond with the iridium center through both the nitrogen atom and a carbon atom from the phenyl ring. unimi.it

The typical synthetic pathway involves two main steps:

Formation of the Chloro-Bridged Dimer: The 6-phenylphenanthridine ligand reacts with an iridium salt, commonly iridium(III) chloride hydrate (B1144303) (IrCl₃·nH₂O), in a suitable solvent at elevated temperatures. This reaction produces a chloro-bridged iridium dimer, [(C^N)₂Ir(μ-Cl)]₂. mdpi.commdpi.com

Reaction with Ancillary Ligand: The chloro-bridged dimer is then treated with a desired ancillary ligand (L^X), such as a pyridyl-triazole or pyridyl-pyrazole. This step breaks the chloride bridges and yields the final mononuclear iridium(III) complex, [(C^N)₂Ir(L^X)]. unimi.it

The resulting complexes are rigorously investigated to characterize their photophysical and electrochemical properties. These studies confirm their suitability as emitters in OLEDs, with many exhibiting bright red emission, high quantum yields, and excellent stability. unimi.it The rigid and highly conjugated nature of the 6-phenylphenanthridine ligand is directly responsible for these superior photophysical performance characteristics. unimi.it

Synthesis and Investigation of Platinum Complexes with Phenanthridine-Derived Ligands

The synthesis of platinum complexes utilizing phenanthridine-derived ligands, such as this compound, represents a significant area of research in coordination chemistry and materials science. The phenanthridine moiety provides a rigid, planar N-donor site that is ideal for coordinating with platinum(II) centers. The synthetic strategy typically involves the reaction of the phenanthridine ligand with a suitable platinum precursor, such as potassium tetrachloroplatinate(II) (K₂[PtCl₄]) or dichlorido(cis-cyclooctene)platinum(II) dimer ([PtCl₂(coe)]₂).

The presence of the bromo and phenyl substituents on the phenanthridine scaffold at the 2 and 6 positions, respectively, allows for the fine-tuning of the electronic and steric properties of the resulting platinum complex. The electron-withdrawing nature of the bromine atom can influence the ligand field strength and the subsequent photophysical and electrochemical properties of the complex. The bulky phenyl group can provide steric hindrance that affects the geometry and intermolecular interactions of the platinum complex.

Investigations into these complexes often involve a suite of spectroscopic and analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹⁵Pt) is crucial for elucidating the structure and confirming the coordination of the ligand to the platinum center. X-ray crystallography provides definitive proof of the solid-state structure, including bond lengths, bond angles, and intermolecular packing, which can be influenced by π-π stacking of the phenanthridine units. The photophysical properties, such as absorption and emission, are studied to assess their potential in applications like organic light-emitting diodes (OLEDs) or as photosensitizers.

| Component | Role in Synthesis | Example |

| Phenanthridine Ligand | N-donor ligand, provides rigid scaffold | This compound |

| Platinum(II) Precursor | Source of the platinum metal center | [PtCl₂(coe)]₂ |

| Solvent | Medium for the reaction | Dichloromethane, Acetonitrile |

| Ancillary Ligands | Can be used to modify complex properties | Bipyridine, Phenylpyridine |

Design of Phenanthridine-Based Ligands for Extended Metal Atom Chains (EMACs)

Extended Metal Atom Chains (EMACs) are molecular wires consisting of a linear chain of metal atoms held together by metal-metal bonds and supported by helical organic ligands. The design of the ligand is critical for the successful synthesis and stability of EMACs. Phenanthridine-based structures like this compound serve as valuable platforms for designing such ligands.

The core design principle involves modifying the phenanthridine scaffold to create a multidentate ligand capable of wrapping around the metal chain. The 2-bromo position on this compound is a key functional handle for this purpose. Through cross-coupling reactions, this position can be elaborated to link multiple phenanthridine units together or to attach other coordinating groups, such as pyridyl or amino moieties. This creates a polydentate ligand with multiple nitrogen atoms strategically positioned to coordinate to several metal centers in a linear fashion.

Scaffolds for Advanced Materials Engineering

Design of π-Extended Molecular Systems for Functional Materials

The this compound molecule is an exemplary scaffold for the design of π-extended molecular systems, which are foundational for a variety of functional materials. The intrinsic structure of phenanthridine is a conjugated system of three fused aromatic rings. The addition of a phenyl group at the 6-position further extends this π-system, enhancing its aromaticity and potential for electronic delocalization.

A key feature for materials engineering is the bromine atom at the 2-position. This halogen serves as a highly versatile synthetic handle for further π-extension through various palladium-catalyzed cross-coupling reactions. For instance, Suzuki coupling can be used to introduce additional aryl or heteroaryl groups, while Sonogashira coupling can introduce alkyne functionalities, leading to the creation of larger, planar, and rigid molecular architectures. These extended systems are sought after for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs), where efficient charge transport through π-conjugated pathways is essential.

The ability to systematically modify the structure allows for the rational design of materials with tailored electronic properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which govern their performance in electronic devices.

| Reaction Type | Reagent | Resulting Functional Group | Application |

| Suzuki Coupling | Arylboronic acid | Biaryl system | Organic Electronics |

| Sonogashira Coupling | Terminal alkyne | Aryl-alkyne | Conjugated Polymers |

| Buchwald-Hartwig Amination | Amine | Arylamine | Hole-Transport Materials |

| Stille Coupling | Organostannane | Aryl-Aryl | Non-Linear Optics |

Supramolecular Assembly and Bio-inspired Materials Research

The structural characteristics of this compound make it a compelling building block for supramolecular assembly and the development of bio-inspired materials. The large, planar, and aromatic surface of the phenanthridine core is prone to engaging in non-covalent π-π stacking interactions. These interactions are a primary driving force in the self-assembly of molecules into well-ordered, higher-dimensional structures such as columns, sheets, or liquid crystals.

Furthermore, the molecule possesses specific sites for other directional non-covalent interactions. The nitrogen atom within the phenanthridine ring can act as a hydrogen bond acceptor. The bromine atom at the 2-position is capable of forming halogen bonds, which are increasingly recognized as a powerful tool for directing crystal engineering and supramolecular assembly. The interplay of these various non-covalent forces (π-π stacking, hydrogen bonding, halogen bonding) allows for the programmed assembly of complex supramolecular architectures.

In the realm of bio-inspired materials, the phenanthridine core is structurally reminiscent of intercalating agents that bind to DNA. This bio-inspired motif is being explored for the design of materials with specific recognition properties. By mimicking biological recognition and assembly processes, researchers can create novel materials for sensing, catalysis, and drug delivery. The ability to control the assembly of this compound through non-covalent interactions is a key step toward fabricating functional materials with properties inspired by nature.

Role in Chemical Building Blocks for Diverse Material Applications

This compound serves as a quintessential chemical building block, a foundational molecule from which a wide array of complex functional materials can be constructed. Its utility stems from a combination of its inherent structural and electronic properties and the synthetic versatility afforded by its functional groups.

The core phenanthridine structure provides a rigid, planar, and π-conjugated scaffold, which is a desirable feature for applications in electronics and photonics. This core imparts thermal stability and specific photophysical properties that can be further tuned. The phenyl group at the 6-position contributes to the extension of the π-system and can be used to influence solubility and morphology in the solid state.

The most critical feature that establishes this compound as a versatile building block is the bromo substituent at the 2-position. This halogen atom provides a reactive site for a multitude of cross-coupling reactions, enabling chemists to "click" on other molecular fragments. This modular approach allows for the systematic and predictable synthesis of a diverse library of derivatives with tailored properties for specific applications, ranging from ligands for coordination chemistry and organometallics to advanced conjugated polymers and supramolecular assemblies for materials science.

Q & A

Q. What are the common synthetic routes for 2-Bromo-6-phenylphenanthridine, and how can reaction efficiency be evaluated?

Methodological Answer: Synthesis often involves transition metal-catalyzed cross-coupling reactions. For example, nickel-catalyzed reductive coupling of halogenated precursors (e.g., 2-halomethylpyridines) with aryl halides has been demonstrated to yield structurally similar brominated aromatic compounds . Efficiency is assessed via:

- Yield optimization : Varying catalysts (e.g., Ni/ligand systems), solvents, and temperatures.

- Purity analysis : High-performance liquid chromatography (HPLC) with >95.0% purity thresholds, as referenced in brominated analog syntheses .

- Byproduct identification : GC-MS or NMR to detect unreacted intermediates.

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm bromine and phenyl substituent positions. Compare shifts with structurally related compounds (e.g., 2-Bromo-6-fluorobenzoic acid, δ~7.5–8.5 ppm for aromatic protons) .

- High-Performance Liquid Chromatography (HLC) : Ensure >97.0% purity, as standardized for brominated phenylacetonitriles .

- Melting Point (mp) : Cross-reference with analogs (e.g., 2-Amino-5-bromo-3-nitropyridine, mp 208–210°C) to validate crystallinity .

Q. What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer:

- Personal Protective Equipment (PPE) : Impermeable gloves (material tested against brominated compounds) and lab coats. Avoid skin contact, as per safety data for 6-Aminophenanthridine .

- Ventilation : Use fume hoods to mitigate inhalation risks, aligned with CLP regulation guidelines .

- Storage : Store at 0–6°C for stability, as recommended for brominated phenylboronic acids .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling reactions involving this compound be optimized for higher yields?

Methodological Answer:

- Catalyst Screening : Test palladium complexes (e.g., Pd(PPh)) with arylboronic acids (e.g., 2-Bromo-6-chlorophenylboronic acid, >97.0% purity) .

- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus ethers (THF) for solubility and reactivity.

- Base Selection : Use KCO or CsCO to enhance deprotonation efficiency, as seen in bipyridine syntheses .

- Kinetic Monitoring : Track reaction progress via TLC or in-situ IR to identify rate-limiting steps.

Q. How should researchers resolve contradictions in reported spectroscopic data for this compound derivatives?

Methodological Answer:

- Comparative Analysis : Replicate experiments under identical conditions (e.g., solvent, temperature) to isolate variables. For example, discrepancies in H NMR shifts may arise from solvent polarity differences .

- Computational Validation : Perform density functional theory (DFT) calculations to predict NMR chemical shifts and HOMO-LUMO gaps, as applied to orthohydroxystyrylquinazolinones .

- Literature Reconciliation : Cross-check data against authoritative databases (e.g., Reaxys, SciFinder) to identify outliers or misassignments .

Q. What computational strategies predict the reactivity of this compound in photochemical applications?

Methodological Answer:

- DFT Studies : Calculate electron density maps and Fukui indices to identify electrophilic/nucleophilic sites. This approach was used for styrylquinazolinone luminescence properties .

- Molecular Dynamics (MD) : Simulate solvent interactions to model reaction pathways, particularly for brominated aromatic systems.

- TD-DFT for UV-Vis : Predict absorption spectra by modeling excited-state transitions, critical for designing photolabile compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.